C6-Sphingosine

Neuro-oncology Apoptosis Cell Signaling

A frequent pitfall in ceramide research is the unqualified substitution of short-chain analogs, which can produce contradictory results due to differences in metabolism and membrane behavior. C6-Ceramide (N-Hexanoyl-D-sphingosine) resolves this: its intermediate hydrophobicity and active conversion into natural long-chain ceramides via the sphingosine salvage pathway make it a more faithful endogenous mimic than C2-ceramide, yet it retains the aqueous solubility that long-chain ceramides lack. • Metabolized into natural ceramides-functionally and pharmacologically distinct from C2- and C8-ceramide • Preferred substrate for ceramide kinase (CERK) assays; induces robust apoptosis in neuronal tumor lines (neuroblastoma, neuroepithelioma) • ≥98% purity; shipped ambient; stocked globally for immediate dispatch

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13856331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6-Sphingosine
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC=CC(C(CO)N)O
InChIInChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+/t5-,6+/m0/s1
InChIKeyNEMDEAKTUXYLHL-KFBNRENSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C6-Sphingosine Procurement & Selection Guide


C6-Sphingosine, formally N-Hexanoyl-D-sphingosine and commonly designated C6-ceramide, is a synthetic short-chain ceramide analog . Distinguished from its endogenous long-chain counterparts by a six-carbon (C6) N-acyl chain, this structural modification confers markedly enhanced aqueous solubility and membrane permeability, establishing it as a widely utilized cell-permeable ceramide mimetic for in vitro studies [1]. Its primary applications lie in investigating ceramide-mediated signaling pathways, including the regulation of apoptosis, cellular differentiation, and stress responses .

C6-Sphingosine: Why Substitution Fails


Generic substitution among short-chain ceramides is a common but high-risk practice, as the biological activity, metabolic fate, and even biophysical behavior of these analogs are exquisitely sensitive to N-acyl chain length. C6-Sphingosine exhibits a unique pharmacological profile distinct from C2-ceramide (N-acetylsphingosine) and C8-ceramide (N-octanoylsphingosine) [1]. Unlike C2-ceramide, C6-ceramide is actively metabolized by cells into long-chain natural ceramides via the sphingosine salvage pathway, a critical functional difference that can fundamentally alter experimental outcomes [2]. Furthermore, C6-ceramide's intermediate hydrophobicity positions it as a more faithful mimic of natural ceramides' membrane interactions than the more hydrophilic C2 analog, yet it retains the solubility advantages lost with long-chain ceramides [3]. Therefore, selecting C6-ceramide is not arbitrary; it is a deliberate choice based on a specific balance of permeability, metabolism, and bioactivity that is not replicated by its closest chemical neighbors.

C6-Sphingosine: Evidence vs. Key Analogs


Cytotoxicity vs. C2-Ceramide in Neurotumor Cells

A direct comparative study in CHP-100 human neuroepithelioma cells demonstrated that at equimolar concentrations, C6-ceramide (N-hexanoylsphingosine) is markedly more cytotoxic than C2-ceramide (N-acetylsphingosine) [1]. This differential effect is linked to distinct metabolic fates: C6-ceramide is actively converted to natural long-chain ceramide (LC-Cer) via the sphingosine salvage pathway, whereas C2-ceramide is metabolically inert [1]. Consequently, intracellular accumulation of C6-ceramide is significantly higher, driving its enhanced apoptotic potency [1].

Neuro-oncology Apoptosis Cell Signaling

Platelet Activation: Opposing Effects vs. C2

In a functional assay using washed rabbit platelets, C6-ceramide and C2-ceramide produced diametrically opposite effects [1]. Pre-treatment with C6-ceramide dose-dependently enhanced platelet aggregation and arachidonic acid liberation in response to thrombin or U46619 [1]. In stark contrast, C2-ceramide inhibited these same responses [1]. Furthermore, only C6-ceramide (and not C2-ceramide) was able to enhance and sustain the increase in cytoplasmic free Ca2+ concentration stimulated by U46619 [1].

Thrombosis Platelet Biology Signal Transduction

Ceramide Kinase Substrate Specificity vs. C2

Enzymatic studies on human ceramide kinase (CERK) reveal a strong substrate preference for C6-ceramide [1]. The enzyme exhibits high activity with C6-ceramide, which is similar to its activity on natural ceramide [1]. In contrast, CERK displays very low activity with the shorter C2-ceramide analog and C6-dihydroceramide, and no detectable activity with C2-dihydroceramide [1]. This profile highlights that C6-ceramide is a more suitable substrate for studying CERK activity in vitro.

Lipid Kinase Sphingolipid Metabolism Enzymology

ABCA1 Cholesterol Efflux vs. C2-Ceramide

In assays measuring ABCA1-mediated cholesterol efflux to apolipoprotein A-I, both C6-ceramide and C8-ceramide (N-octanoylsphingosine) demonstrated a comparable efficacy, stimulating a 2- to 5-fold increase in efflux [1]. However, this stimulation occurred at a higher onset concentration compared to the less hydrophobic C2-ceramide [1]. This data defines a unique concentration-response window for C6-ceramide relative to its shorter and longer-chain analogs.

Cholesterol Metabolism Lipid Transport ABCA1 Transporter

Aqueous Solubility vs. Natural Ceramides

Comparative biophysical studies reveal a critical difference in the aqueous behavior of C6-ceramide versus its natural long-chain counterpart [1]. While N-hexadecanoylsphingosine (Cer16) behaves as an insoluble, non-swelling amphiphile that does not partition into the air-water interface, C6-ceramide (and C2-ceramide) act as soluble amphiphiles up to approximately 100 μM [1]. Both C6- and C2-ceramide form micelles with a critical micellar concentration (CMC) in the 5-6 μM range and can readily insert into phospholipid monolayers [1].

Biophysics Membrane Biology Drug Delivery

Cytochrome c Release vs. Sphingosine

C6-ceramide directly induces the release of cytochrome c from isolated rat liver mitochondria, a critical step in the intrinsic apoptotic pathway [1]. This effect is shared with C2-ceramide but is distinct from the action of its catabolite, sphingosine [1]. Sphingosine forms channels in membranes that are too small to allow passage of proapoptotic proteins like cytochrome c [2]. This highlights that the pro-apoptotic mechanism of C6-ceramide is a direct mitochondrial effect, distinct from the signaling pathways triggered by sphingosine.

Mitochondrial Apoptosis Cell Death Organelle Biology

C6-Sphingosine Key Applications


Ceramide Apoptosis in Neuro-oncology

C6-ceramide is the analog of choice for studying apoptosis in neuronal tumor cell lines, such as neuroblastoma or neuroepithelioma, due to its demonstrated ability to be metabolized into natural long-chain ceramides and its superior cytotoxicity compared to C2-ceramide [1]. Its use is critical for experiments where a robust apoptotic response is required and where the metabolic conversion to natural ceramides is part of the hypothesized mechanism of action [1].

Ceramide Signaling in Platelets & Thrombosis

For researchers studying the opposing roles of short-chain ceramides in platelet biology, C6-ceramide is an essential tool [2]. Its unique property of potentiating agonist-induced platelet aggregation, in contrast to the inhibitory action of C2-ceramide, makes it indispensable for dissecting the acyl-chain length-dependent signaling mechanisms in thrombus formation [2].

Ceramide Kinase (CERK) Activity & C1P Production

C6-ceramide serves as an optimal and widely used substrate for in vitro assays of ceramide kinase (CERK) activity [3]. Given its high enzymatic activity with CERK, similar to that of natural ceramide, it is the preferred substrate over C2-ceramide or dihydroceramides for generating ceramide-1-phosphate (C1P) and studying its downstream signaling functions [3].

Soluble Ceramide Membrane Interactions

C6-ceramide's unique biophysical properties as a soluble amphiphile make it the ideal tool for studies of ceramide-membrane interactions using techniques like Langmuir-Blodgett troughs or fluorescence microscopy [4]. Unlike insoluble natural ceramides, C6-ceramide can be introduced from the aqueous phase, allowing for controlled, dose-dependent studies of its insertion and domain formation in model lipid membranes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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